

Ten01 (Tenapanor): Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the proper storage, handling, and experimental use of **Ten01** (tenapanor). Tenapanor is a first-in-class, orally administered, minimally absorbed small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] It is primarily used in research investigating irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in chronic kidney disease.[1]

Chemical and Physical Properties

Tenapanor hydrochloride is a white to off-white or light brown hygroscopic amorphous solid.[3] It is practically insoluble in water.[3]



Property	Value	Reference
Chemical Name	N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide)	[1]
Molecular Formula	C50H66Cl4N8O10S2	[1]
Molecular Weight	1145.04 g/mol	[1]
CAS Number	1234423-95-0	
Appearance	White to off-white to light brown hygroscopic amorphous solid	[3]
Solubility	Practically insoluble in water	[3]
Stability	Stable under recommended storage conditions.[4] An aqueous solution (5 mg/mL, pH 3.4) with 0.05% (w/v) benzoic acid is stable at 2–8 °C for 12 months.	[2]

Proper Storage and Handling

2.1. Storage:

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep the container tightly sealed in a cool, well-ventilated area. Protect from moisture and light.[5][6]
- In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
- Tablets: Store in a closed container at room temperature (20-25°C), away from heat,
 moisture, and direct light. Keep in the original bottle with the desiccant packet to protect from



moisture. Do not freeze.[7]

2.2. Handling:

- Use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[4]
- Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[4][8]
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
- Wash hands thoroughly after handling.[4]
- Do not eat, drink, or smoke when using this product.[4]

2.3. First Aid Measures:

- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
- In case of skin contact: Take off contaminated clothing. Rinse skin with plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[4]

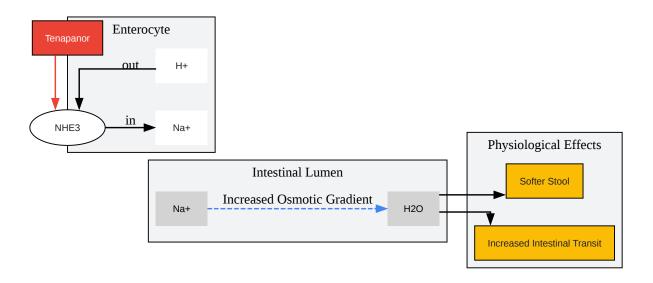
Mechanism of Action

Tenapanor's primary mechanism of action is the inhibition of the sodium/hydrogen exchanger isoform 3 (NHE3) on the apical surface of enterocytes in the small intestine and colon.[9][10] This inhibition reduces the absorption of sodium from the gut, leading to an increase in intestinal water content, which softens stool and accelerates intestinal transit.[9][10]

Additionally, tenapanor has been shown to reduce visceral hypersensitivity, a key factor in the abdominal pain associated with IBS-C. This is thought to occur through an indirect mechanism



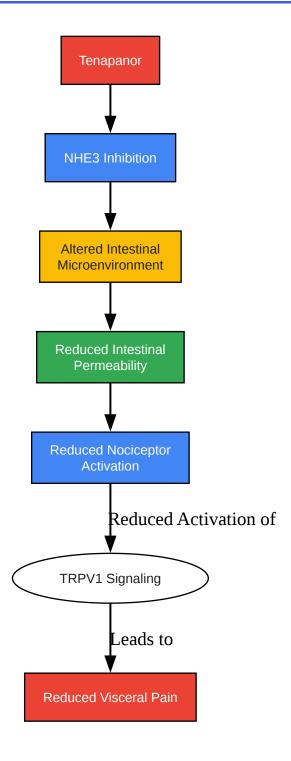
involving the transient receptor potential vanilloid 1 (TRPV1) signaling pathway.[11][12] By inhibiting NHE3, tenapanor is proposed to alter the intestinal microenvironment, leading to a reduction in the activation of pain-sensing neurons.[11][12]



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Tenapanor's primary mechanism of action on NHE3.





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Proposed indirect effect of Tenapanor on TRPV1 signaling.

Experimental Protocols

4.1. In Vitro NHE3 Inhibition Assay (Cell-Based)

Methodological & Application





This protocol is adapted from methodologies used in the discovery and characterization of tenapanor.[13][14]

Objective: To determine the inhibitory activity of tenapanor on NHE3 function in a cell-based assay.

Materials:

- Opossum kidney (OK) cells or other suitable cell line overexpressing human or rat NHE3.
- Cell culture medium and supplements.
- pH-sensitive fluorescent dye (e.g., BCECF-AM).
- Sodium-containing and sodium-free buffer solutions.
- Tenapanor stock solution (in a suitable solvent like DMSO).
- Fluorescence plate reader.

Protocol:

- Cell Culture: Culture the NHE3-expressing cells in appropriate flasks or plates until they reach a suitable confluency.
- Dye Loading: Incubate the cells with the pH-sensitive dye (e.g., 10 μM BCECF-AM) for approximately 1 hour in a sodium-free buffer.
- Washing: Aspirate the dye solution and wash the cells with sodium-free buffer to remove any extracellular dye.
- Acid Loading: Induce intracellular acidification by a suitable method (e.g., ammonium chloride prepulse).
- Treatment: Add sodium-containing buffer with varying concentrations of tenapanor (or vehicle control) to the cells.



- Measurement: Immediately begin monitoring the intracellular pH recovery by measuring the fluorescence of the dye at appropriate excitation and emission wavelengths using a fluorescence plate reader. The rate of pH recovery is indicative of NHE3 activity.
- Data Analysis: Calculate the rate of pH recovery for each concentration of tenapanor.
 Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of tenapanor and fitting the data to a dose-response curve.

4.2. In Vivo Pharmacodynamic Study in Rats

This protocol is a general representation based on preclinical studies of tenapanor.[15]

Objective: To evaluate the in vivo effect of tenapanor on intestinal sodium absorption and stool water content.

Materials:

- Sprague-Dawley rats (or other appropriate rodent model).
- Tenapanor formulation for oral administration.
- Vehicle control.
- Metabolic cages for urine and feces collection.
- Analytical equipment for measuring sodium content (e.g., ion chromatography).

Protocol:

- Acclimation: Acclimate the rats to individual metabolic cages for a few days before the experiment.
- Dosing: Administer tenapanor orally at the desired dose(s) (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle to the rats.
- Sample Collection: Collect urine and feces over a specified period (e.g., 24 hours).
- Analysis:

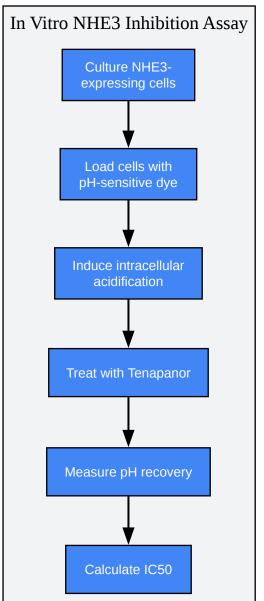
Methodological & Application

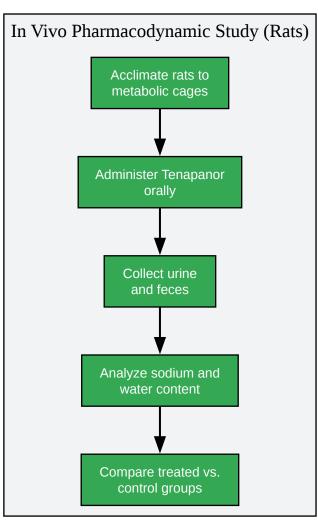




- Measure the total volume of urine and the total weight of the feces.
- Determine the sodium concentration in the urine and feces using an appropriate analytical method.
- Calculate the total amount of sodium excreted in urine and feces.
- Determine the water content of the feces by drying a portion to a constant weight.
- Data Analysis: Compare the urinary and fecal sodium excretion and fecal water content between the tenapanor-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed differences.







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General experimental workflows for Tenapanor.

Troubleshooting and Safety Considerations

 Diarrhea: The most common side effect observed in clinical trials is diarrhea. In a research setting, this may lead to dehydration in animal models. Ensure adequate hydration and monitor animal welfare closely.



- Hygroscopicity: Tenapanor hydrochloride is hygroscopic.[3] Store in a dry environment and handle quickly to minimize exposure to moisture.
- Solubility: Due to its poor water solubility, appropriate formulation is necessary for in vivo studies.[3]
- Disposal: Dispose of unused tenapanor and contaminated materials in accordance with local, state, and federal regulations.

These application notes are intended for research purposes only and are not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) before handling **Ten01** (tenapanor) and adhere to all institutional safety guidelines.

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